Hydroxyapatite

Vue d'ensemble

Description

C'est un composant majeur et un ingrédient essentiel de l'os et des dents normaux, représentant jusqu'à 70 % du poids de l'os humain . L'hydroxyapatite se trouve également dans le phosphate de roche et est utilisé dans diverses applications en raison de sa biocompatibilité et de sa bioactivité.

Applications De Recherche Scientifique

Durapatite has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Hydroxyapatite (HAp) is a member of the calcium apatite family and is known for its resemblance to the natural bone in both structure and chemical composition . Its primary targets are the bone tissues and teeth, where it plays a crucial role in bone tissue regeneration (osteogenesis) and as a drug carrier in drug and gene delivery systems .

Mode of Action

The mode of action of HAp is multifaceted. In the context of bone health, HAp attaches to this compound binding sites on bony surfaces, especially surfaces undergoing active resorption . When osteoclasts begin to resorb bone that is impregnated with HAp, the HAp released during resorption impairs the ability of the osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . This interaction reduces osteoclast activity and promotes osteoblast activity, contributing to bone tissue regeneration .

Biochemical Pathways

HAp influences several biochemical pathways. It serves as a source of calcium and phosphate ions under acidic conditions and forms an interface between HAp particles and the enamel . This interaction triggers a series of solution-mediated rate processes that enable ions to move away from the dissolving amorphous calcium phosphate (ACP) before the onset of HAp nucleation . This process is crucial for the conversion of ACP to HAp .

Pharmacokinetics

The pharmacokinetics of HAp, particularly in the context of drug delivery, is an area of active research. HAp nanoparticles have been used as drug carriers, with their size, shape, and ionic substitution tailored through different synthesis techniques . These properties can influence the drug loading, release, and bioavailability of the encapsulated drugs .

Result of Action

The result of HAp’s action is primarily observed at the cellular level. In bone tissue, HAp contributes to the regeneration process by inhibiting osteoclast activity and promoting osteoblast activity . In drug delivery systems, HAp nanoparticles can enhance the cellular uptake of drugs, leading to increased in-vitro cytotoxicity in targeted cells .

Action Environment

The action of HAp is influenced by various environmental factors. For instance, the mineralization process of HAp in natural bone tissue unfolds in a low-temperature and body fluid environment . This environment results in the formation of calcium-deficient this compound (CDHA) due to calcium vacancy defects . The pH of the environment also influences the Ca/P ratio of CDHA . These factors highlight the importance of the physiological environment in determining the action, efficacy, and stability of HAp.

Safety and Hazards

Common adverse effects of Hydroxyapatite are gastrointestinal (constipation, dyspepsia, abdominal pain, vomiting, etc) and seem to occur at a slightly lower rate than with calcium carbonate supplements . Since this compound dietary supplements are typically from bovine sources, improper manufacturing processes might increase the risk of variant Creutzfeldt-Jakob disease (vCJD), also known as “human mad cow disease” .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Hydroxyapatite plays a crucial role in biochemical reactions, particularly in the context of bone metabolism. It interacts with various biomolecules, including enzymes and proteins, to facilitate bone growth and remodeling . For instance, this compound can attach proteins and generate regulated apatite structures to promote the basic structure of bone and other tissues .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by promoting cell adhesion and proliferation . In addition, this compound can affect cell signaling pathways, gene expression, and cellular metabolism, thereby enhancing the osteogenic differentiation capacity of bone marrow stem cells .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interactions with biomolecules at the molecular level. For instance, it can bind to proteins, inhibit or activate enzymes, and induce changes in gene expression . Furthermore, this compound can be internalized by cells via endocytosis, where it dissolves and releases calcium ions for the formation of mineralized nodules .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound exhibits stability and does not degrade significantly . Long-term effects on cellular function have been observed in in vitro or in vivo studies, with this compound promoting significant bone formation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, ossein-hydroxyapatite has been used in studies for up to four years without safety issues, while microcrystalline this compound has been used for up to one year .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, this compound can trigger a metabolic shift from glycolysis to oxidative phosphorylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This compound can be localized within specific subcellular compartments. For instance, it has been found that nano-scale this compound can be internalized by osteoblasts and incorporated into the lysosomes . This subcellular localization can affect the activity or function of this compound, influencing processes such as mineralization .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'hydroxyapatite peut être synthétisé par plusieurs méthodes :

Précipitation chimique humide : Elle implique la réaction du nitrate de calcium avec le phosphate d'ammonium en solution aqueuse, suivie de l'ajout d'hydroxyde d'ammonium pour maintenir un pH basique.

Dépôt biomimétique : Cette méthode imite les processus naturels de formation osseuse, en utilisant un fluide corporel simulé pour déposer de l'this compound sur des substrats.

Électrodéposition : Cette technique implique l'électrodéposition de l'this compound sur des substrats conducteurs à partir d'une solution contenant des ions calcium et phosphate.

Méthodes de production industrielle

En milieu industriel, l'this compound est souvent produite par :

Réactions en phase solide à haute température : Cela implique le chauffage d'un mélange de phosphate de calcium et d'hydroxyde de calcium à des températures élevées pour former de l'this compound.

Synthèse hydrothermale : Cette méthode utilise des conditions de haute pression et de haute température pour cristalliser l'this compound à partir de solutions aqueuses contenant des ions calcium et phosphate.

Analyse Des Réactions Chimiques

L'hydroxyapatite subit diverses réactions chimiques, notamment :

Réactions acide-base : L'this compound réagit avec les acides pour former des sels de calcium et de phosphate solubles.

Décomposition thermique : Lorsqu'elle est chauffée à des températures élevées, l'this compound se décompose pour former de l'oxyde de calcium et du pentoxyde de phosphore.

Réactions d'échange d'ions : L'this compound peut échanger ses ions calcium avec d'autres cations en solution, tels que le sodium ou le potassium.

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

L'this compound exerce ses effets par plusieurs mécanismes :

Régénération osseuse : Il fournit un échafaudage pour la croissance de nouveaux os en favorisant l'adhésion et la prolifération des ostéoblastes.

Libération d'ions : L'this compound libère des ions calcium et phosphate, qui sont essentiels à la minéralisation et à la réparation osseuses.

Interactions de surface : La surface de l'this compound peut interagir avec les protéines et autres biomolécules, améliorant ainsi sa biocompatibilité et sa bioactivité.

Comparaison Avec Des Composés Similaires

L'hydroxyapatite est souvent comparé à d'autres composés de phosphate de calcium, tels que :

Phosphate tricalcique (Ca₃(PO₄)₂): Contrairement à l'this compound, le phosphate tricalcique est plus soluble dans l'eau et est utilisé dans les greffes osseuses résorbables.

Fluorapatite (Ca₅(PO₄)₃F): La fluorapatite contient des ions fluorure au lieu d'ions hydroxyde, ce qui la rend plus résistante à la dissolution acide et est couramment utilisée dans les applications dentaires.

Apatite carbonatée (Ca₁₀(PO₄)₆CO₃): Ce composé contient des ions carbonate et est plus similaire au minéral osseux naturel en termes de composition et de structure.

La combinaison unique de biocompatibilité, de bioactivité et de stabilité de l'this compound en fait un matériau précieux dans diverses applications scientifiques et industrielles.

Propriétés

| { "Design of the Synthesis Pathway": "Hydroxyapatite can be synthesized through a precipitation reaction between calcium and phosphate ions in an aqueous solution under controlled conditions.", "Starting Materials": [ "Calcium nitrate", "Ammonium phosphate" ], "Reaction": [ "Dissolve calcium nitrate in water to form a clear solution", "Dissolve ammonium phosphate in water to form a clear solution", "Add the ammonium phosphate solution slowly to the calcium nitrate solution while stirring", "Maintain the pH of the solution between 9 and 10 by adding ammonium hydroxide", "Heat the solution to 60-80°C and maintain for 2-3 hours", "Collect the precipitate by filtration and wash with water and ethanol", "Dry the precipitate at 60-80°C for 24 hours to obtain hydroxyapatite powder" ] } | |

Numéro CAS |

1306-06-5 |

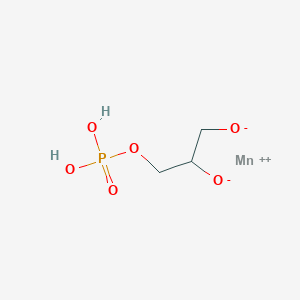

Formule moléculaire |

CaHO5P-4 |

Poids moléculaire |

152.06 g/mol |

Nom IUPAC |

pentacalcium;hydroxide;triphosphate |

InChI |

InChI=1S/Ca.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |

Clé InChI |

SNEQGKNGRFIHGW-UHFFFAOYSA-J |

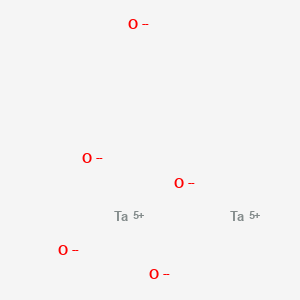

SMILES |

[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

SMILES canonique |

[OH-].[O-]P(=O)([O-])[O-].[Ca] |

Color/Form |

Hexagonal needles arranged in rosettes Finely divided, crystalline, nonstoichiometric material. |

Densité |

Density: 3.1 to 3.2 /Apatite/ |

| 12167-74-7 1306-06-5 |

|

Description physique |

NKRA; Water or Solvent Wet Solid; Liquid; Other Solid; Dry Powder A white, odourless powder which is stable in air Solid; [Merck Index] White suspension; [MSDSonline] White odorless solid; [HSDB] White odorless powder; [MSDSonline] |

Numéros CAS associés |

10103-46-5 (Parent) |

Solubilité |

Practically insoluble in water; insoluble in ethanol, soluble in dilute hydrochloric and nitric acid Practically insol in water, even when freshly prepared |

Synonymes |

Alveograf Calcitite Calcium Hydroxyapatite Durapatite Hydroxyapatite Hydroxyapatite, Calcium Hydroxylapatite Interpore 200 Interpore 500 Interpore-200 Interpore-500 Interpore200 Interpore500 Osprovit Ossein Hydroxyapatite Compound Ossein-Hydroxyapatite Compound Ossopan Osteogen Periograf |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: [] Hydroxyapatite (HA) closely mimics the mineral component of natural bone. This similarity allows it to integrate with bone tissue, creating a strong bond. This bond facilitates the attachment, proliferation, and differentiation of osteoblasts, the cells responsible for bone formation, leading to new bone growth.

ANone: [, ] Yes, particle size plays a crucial role. Studies have shown that nano-sized this compound particles (nHA) are more effective in promoting bone regeneration compared to larger particles. This is likely due to their larger surface area, which allows for increased interaction with surrounding cells and body fluids.

ANone: [, ] Yes, the biocompatibility and osteoconductive properties of HA make it a promising candidate for drug delivery systems targeting bone tissue. Research has focused on loading HA with various drugs, including antibiotics and anti-cancer agents, for controlled release directly at the site of bone defects or diseases.

ANone: The molecular formula for this compound is Ca10(PO4)6(OH)2. It has a molecular weight of 502.31 g/mol.

ANone: [, , , ] Several techniques are employed to characterize HA, including:

ANone: [, , ] Yes, HA is highly biocompatible, meaning it does not elicit a toxic or immunogenic response when implanted in the body. This property, coupled with its similarity to natural bone mineral, makes HA a suitable material for various medical applications, including bone grafts, coatings for implants, and drug delivery systems.

ANone: [, ] Studies utilizing Simulated Body Fluid (SBF), which mimics the ion concentration of human blood plasma, have shown that HA exhibits excellent bioactivity. When immersed in SBF, HA promotes the formation of a bone-like apatite layer on its surface, further confirming its biocompatibility and potential for bone tissue engineering applications.

ANone: [] Yes, while primarily known for its bioactivity, HA can also function as a catalyst in certain chemical reactions. For instance, it has been explored as a catalyst support for the oxidation of cyclohexanol to adipic acid, a key precursor for nylon production.

ANone: [] Several factors can impact HA's catalytic performance, including:

ANone: [] Computational techniques play a vital role in understanding and predicting the properties and behavior of HA. For instance, molecular dynamics simulations can be used to investigate the interaction of HA with water molecules or proteins at the atomic level, providing insights into its bioactivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)

![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)

![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B223627.png)

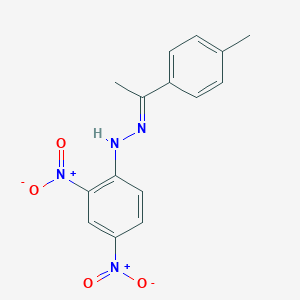

![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)